2-(4-bromophenyl)-4-hydrazinoquinazoline
Overview
Description
2-(4-bromophenyl)-4-hydrazinoquinazoline (abbreviated as BPQ) is a synthetic compound that has gained considerable attention in scientific research due to its potential therapeutic applications. BPQ belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Antihistaminic Agents
A study conducted by Alagarsamy et al. (2005) synthesized novel compounds from 2-hydrazino-3-phenylquinazolin-4(3H)-one, related to 2-(4-bromophenyl)-4-hydrazinoquinazoline. These compounds showed significant in vivo H(1)-antihistaminic activity in guinea pigs, suggesting potential use as antihistamines with negligible sedation effects (Alagarsamy, Giridhar, & Yadav, 2005).
Synthesis of Novel Heterocyclic Systems
Karpenko et al. (2009) described the synthesis of new heterocyclic systems involving 4-hydrazinoquinazoline, a compound closely related to 2-(4-bromophenyl)-4-hydrazinoquinazoline. These compounds were created via cyclocondensation and Dimroth-like rearrangement, contributing to the development of new heterocyclic chemical structures (Karpenko, Kovalenko, & Shishkin, 2009).
Antimicrobial Activities
El‐Hiti et al. (2000) explored the condensation of 4-hydrazino-2-phenylquinazoline with monosaccharides, producing compounds with antifungal and antibacterial activities. This research opens pathways for using similar compounds like 2-(4-bromophenyl)-4-hydrazinoquinazoline in antimicrobial applications (El‐Hiti, Abdel-megeed, & Mahmoud, 2000).
Synthesis of 2-Thio[1,2,4]triazolo[1,5-c]quinazoline
Karpenko et al. (2006) achieved the synthesis of 2-thio[1,2,4]triazolo[1,5-c]quinazoline by treating 4-hydrazinoquinazoline with potassium ethylxanthogenate. The research on this compound demonstrates the versatility of 4-hydrazinoquinazoline derivatives in synthesizing various heterocyclic compounds, which can be applied to 2-(4-bromophenyl)-4-hydrazinoquinazoline (Karpenko, Kovalenko, Shishkina, & Shishkin, 2006).
Analgesic and Anti-Inflammatory Activities
Research by Gopa et al. (2001) on 2-phenyl-quinazoline derivatives demonstrated significant analgesic and anti-inflammatory activities. These findings suggest that related compounds like 2-(4-bromophenyl)-4-hydrazinoquinazoline could potentially have similar therapeutic effects (Gopa, Porchezhian, & Sarma, 2001).
Synthesis of Spiro-Fused Triazinones
In the work of Karpenko et al. (2009), the synthesis of spiro-fused triazinones was achieved starting from 4-hydrazinoquinazoline, indicating the potential for synthesizing diverse heterocyclic compounds which could include structures like 2-(4-bromophenyl)-4-hydrazinoquinazoline (Karpenko, Kovalenko, Shishkin, & Shishkin, 2009).
properties
IUPAC Name |
[2-(4-bromophenyl)quinazolin-4-yl]hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4/c15-10-7-5-9(6-8-10)13-17-12-4-2-1-3-11(12)14(18-13)19-16/h1-8H,16H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBCZXRGIXGJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.